3,3'-Dichlorobenzidine

Description

Properties

IUPAC Name |

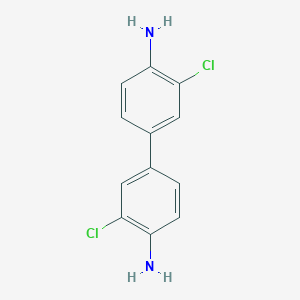

4-(4-amino-3-chlorophenyl)-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWXDEQWWKGHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020432 | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dichlorobenzidine is a gray to purple crystalline powder. Insoluble in water. Very toxic. Used in the dye industry, curing agent for isocyanate terminated resins., Gray to purple, crystalline solid; [NIOSH], GREY-TO-PURPLE CRYSTALS., Gray to purple, crystalline solid. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

788 °F at 760 mmHg (NIOSH, 2023), 368 °C, 788 °F | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

0.07 % at 59 °F (NIOSH, 2023), Solubility in water: 2-4% at 22 °C and pH 4.6 to pH 8.9 /Dihydrochloride salt/, In water, 3.1 mg/L at 25 °C, Moderately soluble in alcohol; readily soluble in ether, Soluble in acetic acid, benzene, and ethanol, Slightly soluble in dilute hydrochloric acid, Solubility in water: none | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from alcohol or benzene, White crystalline solid, Gray to purple, crystalline solid | |

CAS No. |

91-94-1, 86349-58-8 | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dichlorobenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3'-dichloro-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dichlorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dichlorobenzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SDI2328UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzidine, 3,3'-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DD802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

270 to 271 °F (NTP, 1992), 132.5 °C, 132-133 °C, 270-271 °F | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3'-DICHLOROBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0481 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,3'-DICHLOROBENZIDINE (and its salts) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/738 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Preparation Methods

Reduction of o-Nitrochlorobenzene

In the presence of a precious metal catalyst (e.g., palladium or platinum) and a co-catalyst (e.g., iron or copper), ONCB undergoes a coupled reduction reaction with hydrogen gas in an organic solvent medium. This step is critical for ensuring high selectivity toward DHB, with yields exceeding 90% under optimized conditions. The reaction is typically conducted at temperatures between 50°C and 80°C, with alkaline solutions (e.g., sodium hydroxide) to neutralize by-products such as hydrochloric acid.

Key Reaction Parameters:

-

Catalyst System: Pd/C (5% loading) with FeCl₃ as a co-catalyst.

-

Solvent: Toluene or xylene.

-

Temperature: 60°C.

-

Pressure: 3–5 bar H₂.

Isolation of 2,2'-Dichlorohydrazobenzene

Post-reduction, the DHB is isolated via solvent extraction and crystallization. Toluene is commonly employed due to its immiscibility with aqueous phases, enabling efficient separation. The purity of DHB at this stage directly impacts the efficiency of subsequent rearrangement reactions.

Acid-Catalyzed Rearrangement to this compound

The benzidine rearrangement of DHB to DCB is the cornerstone of the synthesis. Two primary methods dominate industrial production: hydrochloric acid (HCl) rearrangement and sulfuric acid (H₂SO₄) rearrangement .

Hydrochloric Acid Rearrangement

The patent CN104610072A describes a method where gaseous HCl is introduced into a cooled DHB-toluene solution (-15°C to 35°C). This approach minimizes viscosity, a historical challenge in earlier methods, and facilitates efficient stirring. The reaction proceeds via a protonation mechanism, where HCl coordinates with the hydrazo group, inducing a-sigmatropic shift to form DCB hydrochloride.

Advantages:

-

Process Flexibility: Supports batch, semi-continuous, and continuous operations.

-

By-Product Management: Simplified solvent recovery (toluene recycled with >99% efficiency).

Industrial Workflow:

-

Dissolution and Cooling: DHB is dissolved in toluene (1:1 solvent ratio) and cooled to 10°C.

-

Rearrangement: HCl gas is bubbled through the solution for 5–6 hours at 10–15°C.

-

Phase Separation: Dilute HCl (0.5%) is added, and the mixture is heated to 80°C to separate the aqueous DCB hydrochloride layer.

-

Crystallization: Activated carbon refining followed by cooling yields DCB hydrochloride crystals.

Sulfuric Acid Rearrangement

An alternative method employs H₂SO₄ (20–30% concentration) at 20–40°C. While this approach avoids HCl gas handling, it introduces challenges:

-

Lower Yield: 70–75% due to sulfate complexation.

-

Post-Reaction Processing: Requires neutralization with NaCl or HCl to convert DCB sulfate to the hydrochloride, adding operational steps.

Comparative Table: HCl vs. H₂SO₄ Rearrangement

| Parameter | HCl Method | H₂SO₄ Method |

|---|---|---|

| Yield | 95–98% | 70–75% |

| Reaction Time | 5–6 hours | 8–10 hours |

| By-Product Handling | Minimal (HCl recycle) | Complex (sulfate removal) |

| Energy Consumption | Low | High |

Industrial-Scale Process Optimization

Continuous Reactor Systems

Modern plants adopt continuous-flow reactors to enhance productivity. In a three-stage reactor system, DHB solution is fed countercurrent to HCl gas, maintaining precise temperature zones (10–40°C). This configuration achieves >99% conversion with a residence time of 2–3 hours, significantly outperforming batch reactors.

Chemical Reactions Analysis

3,3’-Dichlorobenzidine undergoes several types of chemical reactions:

Oxidation: Aqueous solutions of 3,3’-dichlorobenzidine degrade in light to form monochloro derivatives.

Chlorination: It undergoes chlorination in water treatment plants to produce tetrachloro derivatives.

Diazotization: The most widely practiced reaction is its double diazotization.

Scientific Research Applications

Industrial Applications

Dyes and Pigments

- DCB is a key precursor in the synthesis of azo dyes, which are widely used in textiles, plastics, and paper products. These dyes provide vibrant colors and are favored for their stability and resistance to fading.

Case Study: Textile Industry

- In a study examining the use of DCB-based dyes in textiles, it was found that these dyes maintain colorfastness under various washing conditions, making them suitable for high-quality fabric production .

Toxicological Research

Carcinogenicity Studies

- The U.S. Environmental Protection Agency (EPA) classifies DCB as a probable human carcinogen (Group B2) based on sufficient evidence from animal studies indicating its potential to induce tumors . Long-term exposure studies have demonstrated that DCB can lead to tumor formation in various organs, including the bladder and liver.

Data Table: Carcinogenic Effects in Animal Studies

| Study Reference | Animal Model | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Pliss (1959) | Rappolovskii Rats | 10-20 | Tumors in bladder and Zymbal glands |

| Iba et al. (1987) | Mice | 500-1000 | Increased micronuclei in bone marrow |

| Ashby & Mohammed (1988) | Alpk:AP Rats | 500-1000 | Increased unscheduled DNA synthesis |

Environmental Impact Studies

Contamination Assessment

- DCB has been identified as a contaminant in water bodies due to industrial runoff. Studies have shown that its presence can adversely affect aquatic life, leading to bioaccumulation in fish and other organisms.

Data Table: Environmental Concentrations of DCB

| Location | Concentration (µg/L) | Source of Contamination |

|---|---|---|

| San Diego Bay | 0.5 | Industrial discharge |

| Great Lakes | 0.1 | Urban runoff |

Health Effects Research

Genotoxicity Studies

- Research indicates that DCB exhibits mutagenic properties, as evidenced by increased sister chromatid exchanges and DNA damage in both in vitro and in vivo assays . These findings underscore its potential health risks to humans exposed through occupational or environmental routes.

Case Study: Occupational Exposure

- A cohort study involving workers exposed to DCB revealed a higher incidence of bladder cancer compared to non-exposed individuals, supporting its classification as a carcinogen .

Regulatory Considerations

Due to its hazardous nature, regulatory agencies like the EPA and Health Canada monitor DCB levels in industrial effluents and drinking water sources. Guidelines for permissible exposure limits have been established to protect public health and the environment.

Mechanism of Action

The mechanism by which 3,3’-dichlorobenzidine exerts its effects involves the formation of nitroso derivatives during metabolism, which yield a sulfinic acid amide with hemoglobin in erythrocytes . It can act on the aryl hydrocarbon receptor to induce the activity of cytochrome P-450 enzymes, which metabolize the compound . This mechanism is believed to be similar to that of benzidine, a known carcinogen, and may contribute to its carcinogenic properties .

Comparison with Similar Compounds

Chemical and Physical Properties

Key structural analogs of DCB include benzidine, 3,3'-dimethoxybenzidine (o-dianisidine), 3,3'-dimethylbenzidine (o-tolidine), and halogenated variants like 2,2'-dichlorobenzidine and 3,3',5,5'-tetrachlorobenzidine (Table 1).

Table 1: Physicochemical Properties of DCB and Analogs

Key Differences :

- Substituent Effects : Chlorine in DCB increases molecular weight and electronegativity compared to benzidine, altering reactivity and solubility .

- Bioavailability : DCB’s low water solubility and strong soil binding limit environmental mobility, unlike benzidine derivatives with polar groups (e.g., methoxy in o-dianisidine) .

Toxicity and Carcinogenicity

Table 2: Toxicological Profiles

Key Insights :

- DCB vs. Benzidine: While both are genotoxic, benzidine’s unsubstituted structure facilitates metabolic activation, making it more carcinogenic in humans.

- Role of Substituents: Methoxy (o-dianisidine) or methyl (o-tolidine) groups alter toxicity profiles.

Environmental Behavior and Regulatory Status

Environmental Persistence :

- DCB photodegrades rapidly in water (half-life <10 minutes) and binds strongly to soil, minimizing leaching . Its salts (e.g., dihydrochloride) are stable in industrial formulations but degrade under UV light .

- Benzidine and o-tolidine exhibit higher persistence due to weaker binding and slower degradation .

Biological Activity

3,3'-Dichlorobenzidine (DCB) is a synthetic chlorinated aromatic amine, closely related to benzidine, and is recognized as a potential human carcinogen. Its biological activity has been extensively studied due to its implications for public health, particularly in occupational settings where exposure can occur. This article synthesizes findings from various studies on the biological effects, mechanisms of action, and monitoring strategies associated with DCB.

This compound is primarily used in the production of dyes and pigments. It can be metabolized into various compounds that may also exhibit biological activity. The compound and its metabolites are excreted in urine, making urinary levels a useful biomarker for exposure assessment. Additionally, DCB metabolites can form adducts with hemoglobin and DNA, which serve as indicators of biological effect and exposure .

In Vitro Studies

In vitro studies have demonstrated that DCB exhibits mutagenic properties. Key findings include:

- Mutagenicity : DCB has been shown to increase the frequency of sister chromatid exchanges and induce unscheduled DNA synthesis, indicating DNA damage .

- Genotoxicity : Various assays have confirmed that DCB damages DNA and causes mutations across different cell types .

In Vivo Studies

Animal studies further elucidate the biological effects of DCB:

- Micronuclei Induction : In rodent models, exposure to DCB resulted in the induction of micronuclei, which are indicative of chromosomal damage .

- DNA Binding : Studies have reported that DCB binds to DNA in vivo, leading to potential carcinogenic effects .

- Health Effects : Adverse health effects observed in animal studies include cancer, genotoxicity, neurological impacts, and organ-specific toxicity (e.g., renal and hepatic) .

Occupational Exposure

A notable case study involved workers at a chemical plant in Germany producing DCB dihydrochloride. Biological monitoring included:

- Sample Collection : Blood and urine samples were analyzed for DCB levels and hemoglobin adducts.

- Findings : The study highlighted significant exposure levels among workers and demonstrated the effectiveness of combining urinary analysis with hemoglobin adduct monitoring to assess exposure .

Monitoring Strategies

Effective biological monitoring strategies are crucial for assessing exposure risks associated with DCB. Key components include:

- Biomarkers : Monitoring urinary levels of DCB and its metabolites alongside hemoglobin adducts provides a comprehensive view of exposure and biological effect.

- Guidance Values : Establishing biological guidance values (BGV) is essential for evaluating individual exposure levels against established safety standards .

Summary of Health Effects

The health effects associated with DCB exposure can be categorized based on the duration of exposure:

| Exposure Duration | Health Effects Observed |

|---|---|

| Acute (≤14 days) | Mild toxicity; no significant long-term effects noted |

| Intermediate (15–364 days) | Increased risk of genotoxic effects; potential for organ-specific toxicity |

| Chronic (≥365 days) | High risk of carcinogenic outcomes; chronic organ damage observed |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 3,3'-Dichlorobenzidine in environmental and biological samples?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV detection for environmental water samples, as photodegradation products (e.g., monochlorobenzidine) can interfere with traditional GC-MS analysis . For biological matrices (urine/blood), employ immunoassays targeting hemoglobin or DNA adducts formed by reactive N-oxygenated metabolites, validated via LC-MS/MS .

- Key Considerations : Account for rapid photodegradation in aqueous media (half-life <10 minutes) by stabilizing samples with antioxidants like ascorbic acid .

Q. How is this compound synthesized for laboratory studies?

- Methodology : Prepare via a two-step process:

Reduce 2-nitrochlorobenzene with zinc in basic conditions to form 2,2'-dichlorodiphenylhydrazine.

Apply the benzidine rearrangement under acidic conditions to yield this compound .

- Purification : Recrystallize using ethanol to remove impurities, as residual intermediates may confound toxicological assays .

Q. What are the primary non-cancer health endpoints observed in animal studies?

- Key Findings : Hepatic lesions (e.g., hepatocellular hypertrophy), neurological effects (neuronal degeneration in dogs), and renal hyperplasia in rodents .

- Experimental Design : Use oral gavage in rats at doses ≥300 ppm for 40 weeks to replicate hepatic effects, but note limited statistical power in small cohorts .

Advanced Research Questions

Q. How should researchers design studies to assess the carcinogenic potential of this compound in heterogeneous models?

- Model Selection : Prioritize species with metabolic similarities to humans, such as dogs (hepatocellular carcinomas) and rats (Zymbal gland tumors), over hamsters, which show equivocal bladder carcinogenicity .

- Endpoint Measurement : Combine histopathology with DNA adduct quantification in target organs (liver, bladder) to link genotoxicity to tumorigenesis .

- Dose-Response : Use the lowest observed adverse effect level (LOAEL) of 300 ppm (oral exposure in rats) as a benchmark for chronic studies .

Q. What methodologies address conflicting data on environmental persistence of this compound?

- Contradiction : While photodegradation in water occurs rapidly (half-life <10 minutes), soil binding and sediment transport enable long-range contamination (detected 6 km from source) .

- Resolution : Conduct field studies using radiolabeled this compound to track covalent binding to humic soil components and anaerobic degradation rates (half-life: 16–101 weeks in groundwater) .

Q. How can metabolic activation pathways of this compound be characterized experimentally?

- In Vitro Systems : Use rat liver microsomes with cytochrome P450 inducers (e.g., phenobarbital) to identify N-oxygenated intermediates via LC-MS .

- In Vivo Validation : Administer deuterated this compound to rodents and quantify urinary metabolites (e.g., monochloro derivatives) and hemoglobin adducts .

Q. What strategies mitigate bias in epidemiological studies of occupational exposure?

- Limitations : Existing studies (e.g., Gerarde and Gerarde, 1974) lack control groups and have short follow-up periods (<20 years) .

- Recommendations : Retrospective cohort analysis with biomarker monitoring (e.g., urinary metabolites) and adjustment for co-exposures (e.g., benzidine in manufacturing plants) .

Critical Analysis of Contradictory Evidence

- Genotoxicity vs. Carcinogenicity : While in vitro assays confirm mutagenicity (e.g., sister chromatid exchanges in human B-lymphoblastoid cells) , in vivo carcinogenicity varies by species. Researchers must reconcile this by standardizing metabolic activation protocols across models .

- Human Relevance : Despite IARC Group II classification ("Probably Carcinogenic"), epidemiological data remain inconclusive. Mechanistic studies focusing on DNA adduct formation in human cell lines are prioritized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.